molecular formula C22H24N2O2S B4075591 N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide

N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide

Cat. No.: B4075591
M. Wt: 380.5 g/mol
InChI Key: WBZVNARWZKWQBB-UHFFFAOYSA-N
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Description

N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide is a complex organic compound that features both adamantane and thiophene moieties Adamantane is known for its rigid, diamond-like structure, while thiophene is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the adamantane derivative and the thiophene derivative, followed by a series of coupling reactions. For instance, the adamantane-1-carbonyl chloride can be reacted with 3-aminophenylthiophene-2-carboxamide under basic conditions to form the desired compound. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the adamantane carbonyl group can yield adamantane-1-ol .

Scientific Research Applications

N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the thiophene ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can lead to the modulation of cellular pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Such as amantadine and memantine, which are used in medicinal chemistry.

    Thiophene derivatives: Such as thiophene-2-carboxamide, which is used in materials science and catalysis.

Uniqueness

N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide is unique due to the combination of adamantane and thiophene moieties. This combination imparts both rigidity and electronic properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry.

Properties

IUPAC Name

N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c25-20(19-5-2-6-27-19)23-17-3-1-4-18(10-17)24-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16H,7-9,11-13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVNARWZKWQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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